molecular formula C18H20N2O2 B4558407 N-[4-(butyrylamino)phenyl]-2-methylbenzamide

N-[4-(butyrylamino)phenyl]-2-methylbenzamide

Cat. No. B4558407
M. Wt: 296.4 g/mol
InChI Key: UFFBEWMQTVNMIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[4-(Butyrylamino)phenyl]-2-methylbenzamide often involves multistep processes, including acylation, hydrogenation, and metalation. For example, a study on the synthesis of related benzamide derivatives utilized ionic liquid mediums to achieve good yields under environmentally friendly conditions (Satyanarayana et al., 2021). Another approach involved the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, demonstrating the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses (Reitz & Massey, 1990).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied, revealing details about their conformation and intermolecular interactions. X-ray diffraction methods and DFT calculations have been used to analyze the structure-property relationship and the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014). Such studies provide insight into the conformational flexibility and rotational behavior of these molecules.

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including oxidation, carbonylation, and demethylation, which significantly impact their chemical properties. For instance, the oxidative carbonylation of 2-alkynylbenzamides in the presence of alcohols leads to the formation of isobenzofuranimine derivatives, illustrating the diverse reactivity of these compounds (Mancuso et al., 2014). Additionally, the metabolism of N,N-dimethylbenzamides by rat liver microsomes produces N-methylbenzamides and formaldehyde, highlighting the metabolic pathways of these substances (Constantino, Rosa, & Iley, 1992).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structure. Aromatic poly(amide-imide)s derived from benzamide-based dianhydrides, for example, exhibit amorphous nature, good solubility in organic solvents, and high thermal stability, making them suitable for various applications (Behniafar & Haghighat, 2006).

Scientific Research Applications

Photochemical Behavior of Aminostilbenes

Research by Yang et al. (2002) on the photochemical behavior of trans-4-(N-phenylamino)stilbenes, including 4-(N-methyl-N-phenylamino)stilbene and others, provides valuable insights into the fluorescence enhancement due to N-phenyl substitutions. The study found that introducing N-phenyl substituents to 4-aminostilbenes leads to a more planar ground-state geometry, a red shift in absorption and fluorescence spectra, and a more planar fluorescent excited state with a larger charge-transfer character. These compounds exhibit low photoisomerization quantum yields and high fluorescence quantum yields at room temperature, contrasting with most unconstrained monosubstituted trans-stilbenes. This effect, termed the "amino conjugation effect," suggests potential applications in materials science, particularly in the design of fluorescent materials and optical devices (Yang, Chiou, & Liau, 2002).

Antibacterial Evaluation of Aminophenylsulfonyl Derivatives

A study by Ravichandiran et al. (2015) on the synthesis and antibacterial evaluation of 2-(4-(4-aminophenylsulfonyl) phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives reveals the potential of such compounds in antibacterial applications. The research highlighted a compound with significant antibacterial activity against Proteus vulgaris, with a minimum inhibitory concentration (MIC) value considerably lower than standard antibiotics. This finding underscores the potential of benzamide derivatives in developing new antibacterial agents, suggesting a similar avenue of research for N-[4-(butyrylamino)phenyl]-2-methylbenzamide (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Bactericidal Activity Against MRSA

The research by Zadrazilova et al. (2015) on the bactericidal activity of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA highlights the potential of such compounds in addressing antibiotic resistance. The study found that certain derivatives exhibited remarkable rapid concentration-dependent bactericidal effects, pointing to the potential of N-[4-(butyrylamino)phenyl]-2-methylbenzamide derivatives in developing new treatments against resistant bacterial strains (Zadrazilova et al., 2015).

properties

IUPAC Name

N-[4-(butanoylamino)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-6-17(21)19-14-9-11-15(12-10-14)20-18(22)16-8-5-4-7-13(16)2/h4-5,7-12H,3,6H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFBEWMQTVNMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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